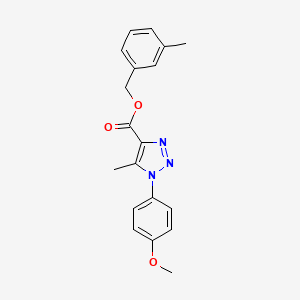
3-methylbenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also appears to have a methoxyphenyl group and a methylbenzyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The methoxyphenyl and methylbenzyl groups would likely be added in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory experiments .科学的研究の応用
Synthesis and Structural Analysis
The compound 3-Methylbenzyl 1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate is synthesized through a metal-free multi-component reaction involving primary amine, ketones, and 4-nitrophenyl azide. This process leads to the formation of the heterocyclic aromatic 1,2,3-triazole ring, confirmed by spectral analysis including infrared spectroscopy, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (Vo, 2020). The chemical structure and properties of similar triazole compounds have been extensively studied, providing insights into their electronic, nonlinear optical properties, and molecular dynamics through experimental and theoretical methods, including density functional theory (DFT) calculations (Beytur & Avinca, 2021).
Antimicrobial Activity
One significant application of this compound and its derivatives is in the antimicrobial domain. The antibacterial and antifungal activities of synthesized 1,2,3-triazole derivatives have been tested against a variety of pathogens, demonstrating potential as antimicrobial agents. Such compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as Candida albicans fungus (Vo, 2020).
Interaction Analysis and Molecular Docking
The structural analysis and interaction studies of triazole derivatives provide valuable information for drug design and development. For example, the molecular docking and DFT calculation techniques have been employed to study the tautomeric properties, conformations, and anti-cancer properties of triazole-based compounds. These studies help in understanding the binding affinities and interaction mechanisms of triazole compounds with biological targets, aiding in the development of potent inhibitors for various diseases (Karayel, 2021).
Enzyme Inhibition
Triazole derivatives have also been investigated for their enzyme inhibition capabilities, particularly targeting enzymes like cholinesterase. These compounds exhibit moderate to strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. Such activities suggest their potential application in treating diseases characterized by cholinesterase dysregulation, including Alzheimer's disease (Arfan et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-4-6-15(11-13)12-25-19(23)18-14(2)22(21-20-18)16-7-9-17(24-3)10-8-16/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYGTHKQZOFLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2924878.png)
![N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2924881.png)
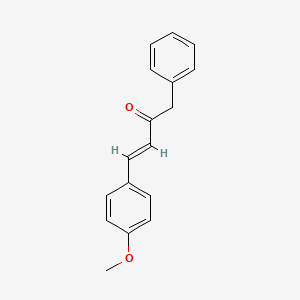
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2924885.png)
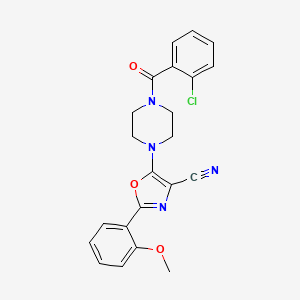

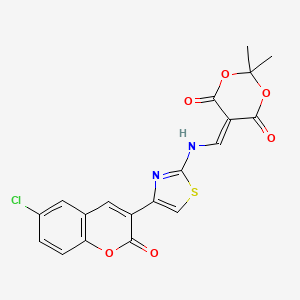

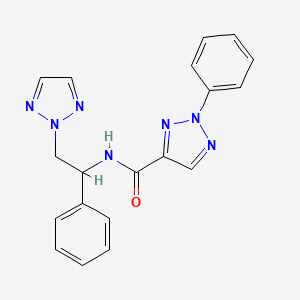
![2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2924895.png)

![3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide](/img/structure/B2924897.png)
![8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2924898.png)
![7-((3-chlorobenzyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924901.png)